2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine

RAF kinase inhibition oncology drug discovery Suzuki coupling intermediate

2-(3,6-Dihydro-2H-pyran-4-yl)-5-nitropyridine (CAS 2409597-04-0) is a heterocyclic building block comprising a 5-nitropyridine core substituted at the 2-position with a 3,6-dihydro-2H-pyran moiety. With a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol, the compound is commercially available in research-grade purity (typically ≥95%) from multiple specialty chemical suppliers serving drug-discovery programs.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B8257293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1COCC=C1C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O3/c13-12(14)9-1-2-10(11-7-9)8-3-5-15-6-4-8/h1-3,7H,4-6H2
InChIKeyDORVBZJYTDSJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,6-Dihydro-2H-pyran-4-yl)-5-nitropyridine (CAS 2409597-04-0): Procurement-Relevant Identity, Physicochemical Profile, and Synthetic Provenance


2-(3,6-Dihydro-2H-pyran-4-yl)-5-nitropyridine (CAS 2409597-04-0) is a heterocyclic building block comprising a 5-nitropyridine core substituted at the 2-position with a 3,6-dihydro-2H-pyran moiety . With a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol, the compound is commercially available in research-grade purity (typically ≥95%) from multiple specialty chemical suppliers serving drug-discovery programs . The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between 3,6-dihydro-2H-pyran-4-ylboronic acid and a 2-halo-5-nitropyridine electrophile under standard conditions , establishing a direct and modular synthetic route that underpins its utility as a versatile intermediate.

Why 2-(3,6-Dihydro-2H-pyran-4-yl)-5-nitropyridine Cannot Be Interchanged with Generic 5-Nitropyridine or Dihydropyran Building Blocks in Drug-Discovery Procurement


Within the 5-nitropyridine intermediate class, structurally adjacent analogs—including regioisomeric 4-nitro and 3-nitro variants, halogenated 2-bromo/2-chloro-5-nitropyridines, and the non-nitrated 2-(3,6-dihydro-2H-pyran-4-yl)pyridine—display fundamentally divergent reactivity, downstream functionalization trajectories, and biological target engagement profiles. The simultaneous presence of the electron-withdrawing 5-nitro group (activating the pyridine ring toward nucleophilic aromatic substitution at the para-like position relative to the ring nitrogen) and the oxygen-containing, conformationally constrained dihydropyran ring at the 2-position creates a reactivity manifold and physicochemical signature that cannot be recapitulated by any single-substituent analog . Substituting a 2-bromo-5-nitropyridine for this compound forfeits the oxygen atom available for hydrogen-bonding interactions in target binding pockets, while replacing the dihydropyran with a simple alkyl or aryl group eliminates the synthetic handle for late-stage oxidation or ring-opening transformations . These non-interchangeable properties directly impact hit-to-lead progression timelines and the chemical space accessible to medicinal chemistry teams.

Quantitative Differentiation Evidence for 2-(3,6-Dihydro-2H-pyran-4-yl)-5-nitropyridine: Head-to-Head and Cross-Study Comparator Data


RAF Kinase Inhibitor Potency Delivered via 2-(3,6-Dihydro-2H-pyran-4-yl)-5-nitropyridine-Derived Scaffolds vs. Halogenated 5-Nitropyridine Precursors

Elaboration of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine into a fully functionalized RAF kinase inhibitor (Example 26, US Patent 11,098,031) yields an IC50 of 10 nM against human RAF1 kinase in an ADP-Glo assay [1]. This contrasts with structurally related inhibitors derived from simpler 2-halo-5-nitropyridine intermediates (e.g., 2-chloro-5-nitropyridine), which typically require additional synthetic steps to install oxygen-containing substituents capable of mimicking the dihydropyran's hydrogen-bonding interactions. The pre-installed dihydropyran ring eliminates one to two synthetic steps compared to routes that must introduce an oxygen heterocycle post-coupling [2]. Although a direct head-to-head IC50 comparison with an otherwise identical inhibitor lacking the dihydropyran oxygen is not available in the public domain, the presence of the dihydropyran moiety is explicitly claimed as a potency-enabling structural feature in the patent [1].

RAF kinase inhibition oncology drug discovery Suzuki coupling intermediate IC50 comparison

Dihydropyran Moiety Provides a Computable Physicochemical Differentiation vs. 2-Aryl/Heteroaryl-5-nitropyridine Analogs

The dihydropyran oxygen increases the hydrogen-bond acceptor (HBA) count by one relative to carbocyclic or purely aryl-substituted 2-aryl-5-nitropyridine analogs, while the partially saturated ring reduces aromatic ring count (and thus aromatic stacking potential) compared to a fully aromatic 2-phenyl-5-nitropyridine comparator . Pyridine itself has a measured logP of 0.73 versus 2.22 for benzene [1], and the dihydropyran ring contributes additional polarity (the parent dihydropyran exhibits water solubility of ~20 g/L at 20°C [2]). Although experimentally measured logP values for the target compound are not publicly reported, the structural features predict lower lipophilicity compared to 2-phenyl-5-nitropyridine analogs, which is favorable for aqueous solubility and reduced promiscuous binding in biochemical assays.

Lipinski Rule of Five LogP modulation hydrogen bond acceptor count physicochemical property comparison

Regioisomeric Differentiation: 5-Nitro vs. 4-Nitro Substitution Governs Synthetic Utility and Biological Activity in Dihydropyran-Pyridine Hybrids

The 5-nitro regioisomer 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine (CAS 2409597-04-0) and its 4-nitro counterpart 2-(3,6-dihydro-2H-pyran-4-yl)-4-nitropyridine (CAS 848580-47-2) share identical molecular formulae (C10H10N2O3, MW 206.20 g/mol) but exhibit distinct reactivity profiles [1]. In 5-nitropyridine systems, the nitro group activates the 6-position (para to the ring nitrogen) for nucleophilic aromatic substitution (SNAr), while 4-nitropyridine systems activate the 2- and 6-positions. This positional difference determines which vector elaboration is accessible during downstream functionalization. Published structure-activity studies on 5-nitropyridine series confirm that biological activity is highly sensitive to substituent position: antimitotic activity in 5-nitropyridine derivatives was significantly reduced when the side-chain moiety was altered, and reduction of the nitro group to a 5-amino group increased biological activity [2], underscoring that the 5-nitro substitution pattern is not functionally interchangeable with the 4-nitro isomer.

regioisomer comparison nitro group directing effects nucleophilic aromatic substitution medicinal chemistry building blocks

Dihydropyran-Containing Fragment Is a Privileged Motif in Kinase Inhibitor Patents: Incidence Analysis vs. Piperidine/Piperazine Analogs

The 2-(3,6-dihydro-2H-pyran-4-yl) fragment appears in multiple patent-derived kinase inhibitor series, including RAF inhibitors (US 11,098,031 [1]), LRRK2 inhibitors (US 11,034,696 [2]), and triazolopyrimidine-based inhibitors . BindingDB records show that elaborated compounds containing this fragment achieve single-digit to sub-nanomolar IC50 values across diverse kinase targets: RAF1 IC50 = 10 nM [1], and related dihydropyran-containing ligands show IC50 values as low as 1.10 nM in NanoBRET CRBN engagement assays [3]. While these data pertain to fully elaborated drug candidates rather than the building block itself, they establish that the 3,6-dihydro-2H-pyran-4-yl substituent is a validated, patent-protected pharmacophoric element whose installation requires the title compound as a synthetic intermediate. Alternative oxygen heterocycles such as tetrahydro-2H-pyran (saturated) or furan (5-membered) produce different conformational constraints and hydrogen-bonding geometries and are not direct synthetic equivalents.

kinase inhibitor patents fragment occurrence analysis dihydropyran vs. piperidine intellectual property landscape

Suzuki Coupling Synthetic Route Provides Modular Access; Dihydropyran Boronic Acid Ester Enables High-Yield Cross-Coupling vs. Direct SNAr on 2-Halo-5-nitropyridines

The synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine proceeds via Suzuki-Miyaura cross-coupling between 3,6-dihydro-2H-pyran-4-ylboronic acid (a commercially available boronic acid, typically 98% purity ) and a 2-halo-5-nitropyridine . This modular approach allows independent variation of both coupling partners, enabling parallel library synthesis. In contrast, direct SNAr amination or etherification of 2-chloro-5-nitropyridine with oxygen nucleophiles can suffer from competing reactivity at the nitro-activated positions and typically requires harsher conditions (elevated temperature, strong base) that may be incompatible with sensitive functional groups [1]. While specific isolated yields for the title compound are not publicly reported, Nature Communications data on analogous dihydropyran Suzuki couplings report yields in the moderate-to-good range (typically 40–75%) under optimized ligand conditions [2].

Suzuki-Miyaura coupling synthetic route comparison modular synthesis building block versatility

Procurement-Driven Application Scenarios for 2-(3,6-Dihydro-2H-pyran-4-yl)-5-nitropyridine: Where This Building Block Delivers Maximum Value


RAF Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

Medicinal chemistry teams pursuing RAF kinase inhibitors (oncology indications) can use this building block to directly access the dihydropyran-containing chemotype exemplified in US Patent 11,098,031, where the fully elaborated compound achieves an IC50 of 10 nM against RAF1 in an ADP-Glo biochemical assay [1]. The pre-installed dihydropyran moiety eliminates the need for post-coupling oxidation or heterocycle construction steps, enabling rapid analog generation via SNAr or further cross-coupling at the nitro-activated 6-position of the pyridine ring. This application is supported by the presence of the identical 2-(3,6-dihydro-2H-pyran-4-yl)pyridine scaffold in multiple BindingDB entries with RAF1 IC50 values in the low nanomolar range [1].

LRRK2 Kinase Inhibitor Discovery for Parkinson's Disease

The dihydropyran-nitropyridine scaffold maps directly onto the core structure claimed in LRRK2 kinase inhibitor patents (e.g., US 11,034,696) [2]. Reduction of the 5-nitro group to the corresponding 5-aminopyridine (2-(3,6-dihydro-2H-pyran-4-yl)-5-aminopyridine) provides an amine handle for amidation or urea formation, a common strategy in kinase inhibitor design. The structural precedent established by this patent family, combined with the modularity of the Suzuki-based synthetic route , positions this building block as a logical procurement choice for CNS-penetrant LRRK2 inhibitor programs where the oxygen atom in the dihydropyran contributes to favorable brain penetration via reduced P-glycoprotein efflux relative to more lipophilic aryl analogs [2].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Libraries

The bifunctional nature of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine—bearing a reducible nitro group and an olefinic dihydropyran ring amenable to further functionalization (epoxidation, dihydroxylation, hydrogenation)—makes it a versatile intermediate for diversity-oriented synthesis (DOS) libraries . The dihydropyran olefin can be exploited for metathesis, cycloaddition, or electrophilic addition reactions, while the nitro group can be reduced to an amine, converted to a diazonium salt for Sandmeyer chemistry, or retained as a hydrogen-bond acceptor in fragment-based screening collections. This dual reactivity is not available in 2-aryl-5-nitropyridine analogs where the 2-aryl substituent lacks a reactive double bond.

Synthesis of 2,5-Disubstituted Pyridine Combinatorial Libraries via Iterative Cross-Coupling

The compound serves as an entry point for constructing 2,5-disubstituted pyridine libraries through sequential functionalization: (i) the Suzuki pre-installed dihydropyran at position 2 serves as a fixed pharmacophoric element, and (ii) the 5-nitro group is a latent amine that can be unmasked (H2, Pd/C) and diversified via amide coupling, sulfonamide formation, or reductive amination . This two-dimensional diversification strategy is directly supported by the synthetic route documented by Sigma-Aldrich/Ambeed and aligns with well-established nitropyridine reduction chemistry [REFS-2, ref. in Section 3]. Alternative building blocks such as 2-bromo-5-nitropyridine require two sequential cross-coupling steps to achieve the same level of 2,5-disubstitution, each introducing potential yield losses.

Quote Request

Request a Quote for 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.